Ethyl (2S)-2-benzoylpropanate Ethyl (2S)-2-benzoylpropanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14382433
InChI: InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Ethyl (2S)-2-benzoylpropanate

CAS No.:

Cat. No.: VC14382433

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2S)-2-benzoylpropanate -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name ethyl (2S)-2-methyl-3-oxo-3-phenylpropanoate
Standard InChI InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1
Standard InChI Key RAWGHPXIJSCHFZ-VIFPVBQESA-N
Isomeric SMILES CCOC(=O)[C@@H](C)C(=O)C1=CC=CC=C1
Canonical SMILES CCOC(=O)C(C)C(=O)C1=CC=CC=C1

Introduction

Synthesis and Chiral Resolution

Asymmetric Reduction of Benzoylpropionic Acid Derivatives

The synthesis of ethyl (2S)-2-benzoylpropanoate typically begins with a lower alkyl ester of 3-benzoylpropionic acid (e.g., methyl or ethyl ester). As described in US Patent 5,936,124, asymmetric reduction using chiral ligands yields enantiomerically enriched intermediates . For example:

  • Substrate Preparation: Methyl 3-benzoylpropionate is synthesized via condensation of 3-benzoylpropionic acid with methanol using acyl chloride intermediates .

  • Chiral Reduction: The ketone group is reduced using borane (BH3\text{BH}_3) complexed with a chiral ligand such as α\alpha-chlorodiisopinocampheylborane. This step produces the corresponding (S)-configured alcohol with high enantiomeric excess (e.e.) .

  • Esterification: The alcohol intermediate is esterified with ethanol under acidic conditions (e.g., sulfuric acid) to yield the target ester .

A representative procedure involves refluxing 3-benzoylpropionic acid with ethanol and catalytic sulfuric acid for 24 hours, achieving a 71% yield in analogous ester syntheses .

Alternative Routes: Lactonization and Aminolysis

The patent literature also describes intramolecular lactonization of hydroxy-acid intermediates derived from 3-benzoylpropionate esters. Treatment with acids like pyridinium p-toluenesulfonate facilitates cyclization, which can later be ring-opened under basic conditions to regenerate the ester .

Physicochemical Properties

Ethyl (2S)-2-benzoylpropanoate exhibits the following properties, inferred from analogous compounds :

PropertyValue
Boiling Point279.2°C at 760 mmHg
Density1.08 g/cm³
Flash Point117.9°C
Vapor Pressure0.00407 mmHg at 25°C
Refractive Index1.504
SolubilitySparingly soluble in chloroform, slightly in ethyl acetate

The compound’s low vapor pressure and high boiling point suggest stability under standard storage conditions (sealed, room temperature) . Its logP value of 2.07 indicates moderate lipophilicity, suitable for penetrating biological membranes .

Applications in Pharmaceutical Synthesis

Role in Fluoxetine Production

Ethyl (2S)-2-benzoylpropanoate is a precursor in the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The patented route involves :

  • Reduction of the benzoylpropionate ester to a chiral alcohol.

  • Conversion to a lactone intermediate.

  • Aminolysis with methylamine to yield 3-(methylamino)-1-phenylpropanol, a fluoxetine precursor.

This process achieves >98% enantiomeric excess for the S-fluoxetine isomer, underscoring the importance of chiral purity in the starting ester .

Other Pharmacological Intermediates

The compound’s ketone and ester functionalities make it versatile for synthesizing β-amino alcohols and γ-lactams, which are scaffolds in antidepressants and anticonvulsants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator